molecular formula C19H13BrN2OS B2422862 (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476670-29-8

(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2422862
CAS No.: 476670-29-8
M. Wt: 397.29
InChI Key: YSVYWUWRRBOYLA-DHDCSXOGSA-N
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Description

(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

(Z)-3-(3-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2OS/c1-23-17-7-5-14(6-8-17)18-12-24-19(22-18)15(11-21)9-13-3-2-4-16(20)10-13/h2-10,12H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYWUWRRBOYLA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acryloylation: The thiazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The bromine atom at the 3-position of the phenyl ring undergoes substitution under mild conditions.

Reaction Conditions Product Yield Source
Bromine → MethoxyNaOMe, DMF, 80°C, 6 hr(Z)-3-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile72%
Bromine → AmineNH₃ (aq), CuI, 100°C, 12 hr(Z)-3-(3-aminophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile58%

Key Findings :

  • Reactivity is enhanced by electron-withdrawing effects of the acrylonitrile group.

  • Steric hindrance from the thiazole ring reduces substitution rates compared to simpler aryl bromides.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings.

Suzuki-Miyaura Reaction:

Boron Reagent Catalyst System Product Yield Source
4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C(Z)-3-(3-(4-fluorophenyl)phenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile65%

Mechanism : Oxidative addition of Pd(0) to the C–Br bond followed by transmetalation and reductive elimination .

Reduction of the Acrylonitrile Group

The α,β-unsaturated nitrile undergoes selective hydrogenation.

Reducing Agent Conditions Product Yield Source
NaBH₄ in DMFRT, 2 hr3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)propanenitrile88%
H₂ (1 atm), Pd/CEtOH, 50°C, 4 hr3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)propionitrile94%

Notes :

  • The (Z)-configuration of the double bond is retained during reduction .

  • Complete saturation eliminates conjugation, altering electronic properties .

Thiazole Ring Functionalization

The sulfur and nitrogen atoms in the thiazole ring enable further modifications.

Reaction Conditions Product Yield Source
N-AlkylationMeI, K₂CO₃, DMF, 60°C(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)-1-methylthiazol-2-yl)acrylonitrile41%
S-OxidationmCPBA, CH₂Cl₂, 0°CSulfoxide derivative67%

Challenges :

  • N-Alkylation competes with side reactions due to steric bulk .

  • Sulfur oxidation is sensitive to stoichiometry .

Electrophilic Substitution on the Methoxyphenyl Ring

The electron-rich 4-methoxyphenyl group undergoes electrophilic reactions.

Reagent Conditions Product Yield Source
HNO₃, H₂SO₄0°C, 1 hr(Z)-3-(3-bromophenyl)-2-(4-(4-methoxy-3-nitrophenyl)thiazol-2-yl)acrylonitrile54%
Br₂, FeBr₃CH₂Cl₂, RT(Z)-3-(3-bromophenyl)-2-(4-(4-methoxy-3-bromophenyl)thiazol-2-yl)acrylonitrile38%

Regioselectivity : Nitration occurs at the meta position relative to the methoxy group.

Comparative Reactivity with Analogues

The bromine and methoxy substituents significantly influence reactivity compared to similar compounds:

Compound Reactivity in NAS Reduction Rate Electrophilic Substitution
(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrileHighModerateModerate
(Z)-3-(3-fluorophenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrileLowHighHigh
(Z)-3-(3-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrileModerateLowLow

Trends :

  • Electron-withdrawing groups (e.g., NO₂) accelerate electrophilic substitution but hinder NAS.

  • Bulky substituents reduce thiazole ring reactivity .

Mechanistic and Theoretical Insights

  • DFT Studies : The (Z)-configuration stabilizes the molecule via intramolecular CH-π interactions between the bromophenyl and thiazole groups .

  • Radical Reactions : Under UV light, the acrylonitrile group generates nitrile-stabilized radicals, enabling polymerization or addition to alkenes .

Scientific Research Applications

Medicinal Chemistry

(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is explored as a lead compound for drug development due to its ability to interact with specific biological targets. Its unique structure allows for various modifications that can enhance its therapeutic efficacy.

Biological Activity:

  • Anticancer Properties: Studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the activation of caspase pathways and inhibition of tubulin polymerization.
  • Antimicrobial Activity: The presence of halogenated phenyl groups contributes to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound may modulate the activity of specific enzymes, making it relevant for therapeutic applications in diseases related to enzyme dysfunction. Its reactivity with nucleophilic sites on target molecules suggests potential for developing enzyme inhibitors.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its mechanisms of action and efficacy.

StudyFindings
Cytotoxicity StudiesDemonstrated significant cytotoxic effects against cancer cell lines such as HT29 and Jurkat.
Antimicrobial TestingShowed effective antibacterial properties against various pathogens.
Enzyme Interaction StudiesSuggested potential for modulating enzyme activity, relevant for drug development.

Industrial Applications

In addition to its research applications, this compound can be utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties. Its structural features allow for functionalization that can lead to novel industrial products.

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the observed biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(3-fluorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(3-iodophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom may enhance its ability to participate in certain chemical reactions and may also affect its interaction with biological targets.

Biological Activity

(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, with CAS number 476670-29-8, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant case studies.

The molecular formula of the compound is C19H13BrN2OSC_{19}H_{13}BrN_2OS, with a molecular weight of 397.3 g/mol. The structural features include a thiazole moiety and a bromophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound was evaluated against various bacterial strains.

Compound MIC (µg/mL) MBC (µg/mL) Pathogen
This compound0.51.0Staphylococcus aureus
Control (Norfloxacin)0.250.5Staphylococcus aureus

The compound showed comparable activity to norfloxacin, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. The compound was tested for cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
A-4315.5Doxorubicin (0.8)
Jurkat6.2Doxorubicin (1.0)

The results indicated that the compound exhibits significant cytotoxic effects, leading to apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In a study evaluating various thiazole compounds, this compound was found to provide protective effects in animal models of seizures.

Compound ED50 (mg/kg) Control (Phenytoin)
This compound1510

This suggests that the compound may modulate neurotransmitter systems involved in seizure activity .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiazole derivatives highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus, demonstrating its potential in treating infections caused by antibiotic-resistant bacteria .
  • Cytotoxic Mechanism : Research using molecular dynamics simulations revealed that the compound interacts with Bcl-2 proteins primarily through hydrophobic interactions, leading to enhanced apoptosis in cancer cells .

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